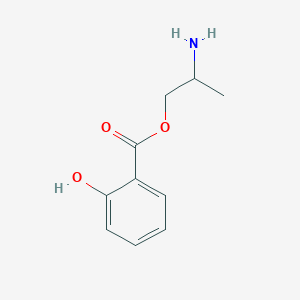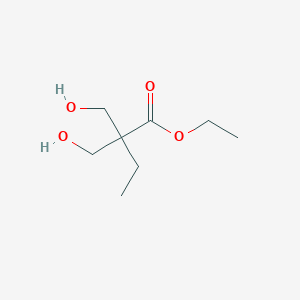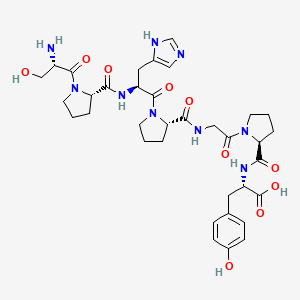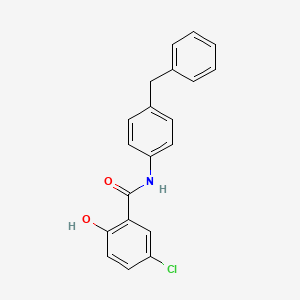![molecular formula C20H19NO2 B12598062 Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester CAS No. 905818-73-7](/img/structure/B12598062.png)
Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester is a complex organic compound with a unique structure that combines a benzoic acid derivative with a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acidic catalyst. One common method is the reaction of benzoic acid with methanol using trimethylchlorosilane (TMSCl) as a catalyst at room temperature . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of solid acid catalysts, such as zirconium or titanium-based catalysts, to facilitate the esterification process . These catalysts are preferred due to their reusability and minimal environmental impact compared to traditional liquid acids.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to form complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Industry: It is used in the production of fragrances and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with sodium ion channels, affecting membrane potential and blocking nerve impulses . This mechanism is similar to that of local anesthetics, which reduce the passage of sodium ions through nerve membranes, thereby inhibiting nerve signal transmission.
Comparación Con Compuestos Similares
Similar Compounds
Methyl anthranilate:
Methyl 4-aminobenzoate:
Uniqueness
Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
905818-73-7 |
|---|---|
Fórmula molecular |
C20H19NO2 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
methyl 4-[(naphthalen-2-ylmethylamino)methyl]benzoate |
InChI |
InChI=1S/C20H19NO2/c1-23-20(22)18-10-6-15(7-11-18)13-21-14-16-8-9-17-4-2-3-5-19(17)12-16/h2-12,21H,13-14H2,1H3 |
Clave InChI |
ZUBCMHZNERVFJI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)CNCC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,7R)-8-(hydroxymethyl)-8-azabicyclo[5.2.0]nonan-9-one](/img/structure/B12597991.png)


![5-Chloro-2-hydroxy-N-{[2-(2-phenylethoxy)phenyl]methyl}benzamide](/img/structure/B12598007.png)

![2-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12598019.png)
![Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-](/img/structure/B12598024.png)
![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea](/img/structure/B12598033.png)

![2-[3-(diaminomethylideneamino)phenyl]-3-sulfanylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12598045.png)



